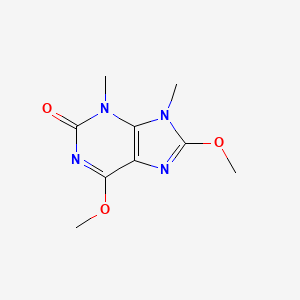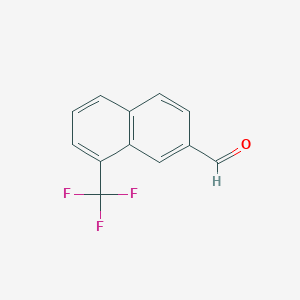![molecular formula C16H21N B11882568 2-Ethyl-2'H-spiro[cyclohexane-1,1'-isoquinoline]](/img/structure/B11882568.png)
2-Ethyl-2'H-spiro[cyclohexane-1,1'-isoquinoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2’H-spiro[cyclohexane-1,1’-isoquinoline] is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an isoquinoline ring through a single spiro carbon atom. Spirocyclic compounds are known for their three-dimensional structures, which can enhance their physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like 2-Ethyl-2’H-spiro[cyclohexane-1,1’-isoquinoline] often involves cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under specific conditions. For instance, the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) can yield spirocyclic isoquinoline derivatives .
Industrial Production Methods
Industrial production of spirocyclic compounds typically involves scalable synthetic routes that ensure high yield and purity. Multicomponent reactions (MCRs) are often employed due to their efficiency and atom economy. These reactions involve the simultaneous reaction of three or more starting materials to form the desired product, incorporating all atoms of the reactants .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2’H-spiro[cyclohexane-1,1’-isoquinoline] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2’H-spiro[cyclohexane-1,1’-isoquinoline] has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 2-Ethyl-2’H-spiro[cyclohexane-1,1’-isoquinoline] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiroindole: Contains a spirocyclic structure fused to an indole ring.
Spirooxindole: Contains a spirocyclic structure fused to an oxindole ring.
Spiroacenaphthylene: Contains a spirocyclic structure fused to an acenaphthylene ring
Uniqueness
2-Ethyl-2’H-spiro[cyclohexane-1,1’-isoquinoline] is unique due to its specific combination of a cyclohexane ring and an isoquinoline ring. This structure imparts distinct physicochemical properties and potential biological activities that differentiate it from other spirocyclic compounds .
Eigenschaften
Molekularformel |
C16H21N |
|---|---|
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
2'-ethylspiro[2H-isoquinoline-1,1'-cyclohexane] |
InChI |
InChI=1S/C16H21N/c1-2-14-8-5-6-11-16(14)15-9-4-3-7-13(15)10-12-17-16/h3-4,7,9-10,12,14,17H,2,5-6,8,11H2,1H3 |
InChI-Schlüssel |
WFOYZNKREZQNCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCC12C3=CC=CC=C3C=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)





![(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid](/img/structure/B11882555.png)
![9-Methoxy-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B11882556.png)


